



Fuzapladib Sodium: Application Notes and Protocols for Use in Canines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fuzapladib sodium	
Cat. No.:	B12403954	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuzapladib sodium, marketed as PANOQUELL®-CA1, is a novel therapeutic agent that has received conditional approval from the U.S. Food and Drug Administration (FDA) for the management of clinical signs associated with the acute onset of pancreatitis in dogs.[1][2][3] It represents a targeted approach to mitigating the inflammatory cascade characteristic of this disease.[4][5] **Fuzapladib sodium** is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[4][6] By blocking the activation of LFA-1 on neutrophils, it prevents their adhesion to intercellular adhesion molecule-1 (ICAM-1) on the vascular endothelium, thereby inhibiting neutrophil migration into the pancreatic tissue.[7][8] This mechanism of action helps to reduce inflammation and limit the expansion of pancreatic lesions.[5][9]

These application notes provide a comprehensive overview of the experimental protocols, quantitative data, and underlying mechanisms of **Fuzapladib sodium** for its application in canine studies.

Data Presentation Pharmacokinetic Parameters

A study in healthy Beagle dogs administered **Fuzapladib sodium** intravenously at the clinical dose of 0.4 mg/kg for nine consecutive days yielded the following pharmacokinetic parameters. [1][9] Minimal accumulation was observed.[1][9]



Parameter	Value (Mean ± SD)	Unit
C₀ (Initial Plasma Concentration)	3.55 ± 1.17	μg/mL
AUC ₅₅ (Area Under the Curve at Steady State)	19.2 ± 12.7	hour*μg/mL
T½ (Half-life)	7.32 ± 4.08	hour
V _{ss} (Volume of Distribution at Steady State)	0.216 ± 0.070	L/kg
Clss (Clearance at Steady State)	0.026 ± 0.009	L/h/kg

Table derived from data in the PANOQUELL®-CA1 Freedom of Information Summary.[9]

Clinical Efficacy

A pilot field study evaluated the effectiveness of **Fuzapladib sodium** in client-owned dogs with acute pancreatitis. The primary endpoint was the change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3.[4][10]

Treatment Group	N	Mean MCAI Score at Day 0 (± SD)	Mean Change in MCAI Score from Day 0 to Day 3 (± SD)	P-value
Fuzapladib Sodium (0.4 mg/kg IV daily)	17	8.53	-7.7	0.0193
Vehicle Control	19	7.68	-5.7	

Table compiled from data in the PANOQUELL®-CA1 Freedom of Information Summary and related publications.[4][9][10]

Experimental Protocols



Modified Canine Activity Index (MCAI) Assessment

The MCAI is a clinical scoring system used to assess the severity of pancreatitis in dogs. It evaluates seven clinical parameters, each graded on a subjective scale from 0 to 3,

representing the absence of clinical signs to severe changes, respectively.[3][11]		
MCAI Parameters:		

- · Activity Level
- Appetite
- Vomiting
- Cranial Abdominal Pain
- Dehydration
- Stool Consistency
- Blood in Stool

Scoring:

Each parameter is scored based on the investigator's clinical assessment of severity:

- 0: Normal
- 1: Mild abnormality
- 2: Moderate abnormality
- 3: Severe abnormality

The total MCAI score is the sum of the scores for each of the seven parameters.

Reconstitution and Administration of Fuzapladib Sodium



Materials:

- One vial of PANOQUELL®-CA1 (14 mg of Fuzapladib sodium as a sterile lyophilized powder)[1][12]
- One vial of sterile diluent (3.9 mL of bacteriostatic water for injection with 1.8% w/v benzyl alcohol)[1][12]
- Sterile 5 mL syringe and needle[1]

Reconstitution Procedure:

- Using a sterile needle and syringe, aseptically withdraw 3.5 mL of the sterile diluent.[1][13]
- Slowly transfer the 3.5 mL of diluent into the vial containing the **Fuzapladib sodium** lyophilized powder.[1][13]
- Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.[1][14]
- The reconstituted solution will have a final concentration of 4 mg/mL of Fuzapladib sodium.
 [12][15]
- Store the reconstituted solution under refrigeration at 2°C to 8°C (36°F to 46°F) and use within 28 days.[12][16]

Administration Protocol:

- The recommended dosage is 0.4 mg/kg of body weight.[1][3]
- Administer once daily for three consecutive days.[1][3]
- The route of administration is intravenous (IV) bolus injection over 15 seconds to 1 minute.[1] [16]

Safety and Monitoring

Adverse Reactions:

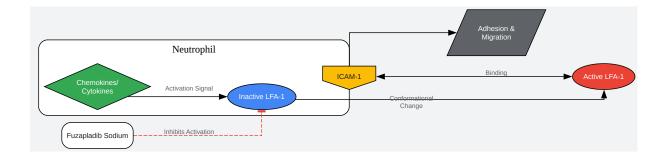


The most common adverse reactions observed in the pilot field study included anorexia, digestive tract disorders (vomiting, diarrhea), respiratory tract disorders, and hepatopathy/jaundice.[4][15][17]

Drug Interactions:

Fuzapladib sodium is highly protein-bound.[2] Caution should be exercised when co-administering with other highly protein-bound drugs, such as NSAIDs, certain anti-emetics, antibiotics, diuretics, and behavioral medications.[2][17] The concomitant use with other protein-bound drugs has not been extensively studied.[2][5]

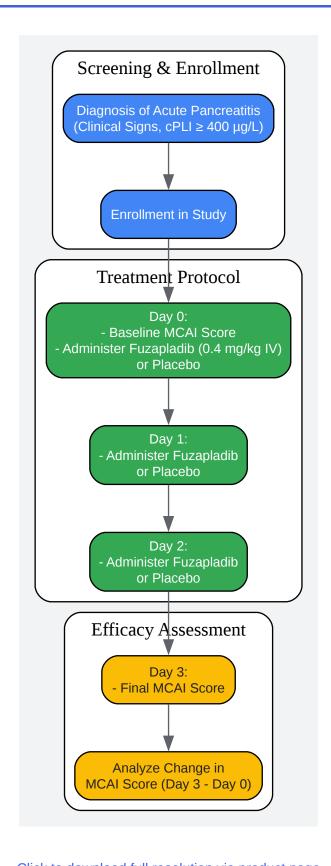
Visualizations



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Caption: Mechanism of action of Fuzapladib sodium.





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- To cite this document: BenchChem. [Fuzapladib Sodium: Application Notes and Protocols for Use in Canines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403954#fuzapladib-sodium-experimental-protocol-in-canines]



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